1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine
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Overview
Description
The interest in the molecule stems from its structural complexity and potential biological activities, as inferred from studies on similar compounds. Piperazine derivatives, for example, have been identified as potent agents with diverse pharmacological properties, including antidiabetic, antimicrobial, and anticancer activities.
Synthesis Analysis
The synthesis of similar piperazine derivatives often involves multiple steps, including condensation, oxidation, reductive amination, and cyclization processes. These methods aim to optimize the substitution on the piperazine nitrogen atoms and evaluate the influence of different heterocyclic rings and substituents on the desired biological activity (Le Bihan et al., 1999).
Molecular Structure Analysis
Studies on closely related piperazine derivatives reveal that slight modifications in the molecular structure can significantly affect their biological activities and intermolecular interactions. The crystal structure analyses of such compounds provide insights into their conformation and the impact of different substituents on their overall molecular architecture (Mahesha et al., 2019).
Chemical Reactions and Properties
Piperazine compounds undergo various chemical reactions, including nucleophilic addition and cyclocondensation, to yield novel derivatives with potential biological activities. These reactions are crucial for exploring the chemical space around the piperazine scaffold and identifying compounds with enhanced properties (Ahmed et al., 2017).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the piperazine ring. These properties are critical for the compound's formulation and bioavailability (Said et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the ability to form hydrogen bonds, are determined by the functional groups present in the piperazine derivatives. These properties play a significant role in the compound's interaction with biological targets and its overall pharmacological profile (Byrappa et al., 2017).
properties
IUPAC Name |
[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c1-14-3-4-16-15(11-14)12-17(25-16)19(24)23-9-7-22(8-10-23)13-18-20-5-6-21(18)2/h5-6,12,14H,3-4,7-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUSFEDBQQFVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC4=NC=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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